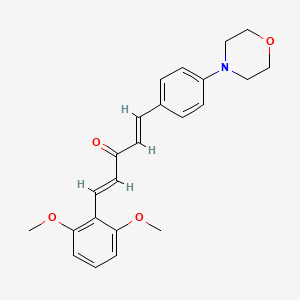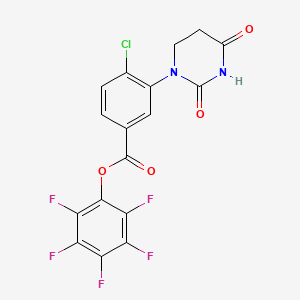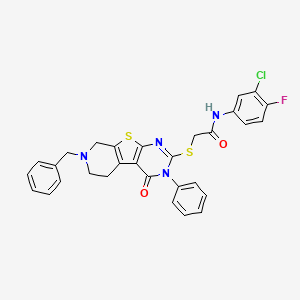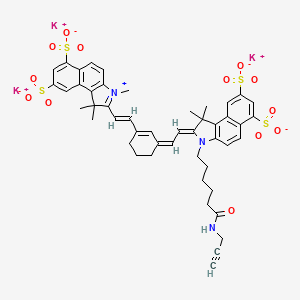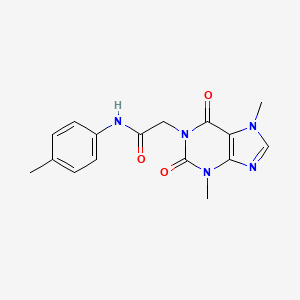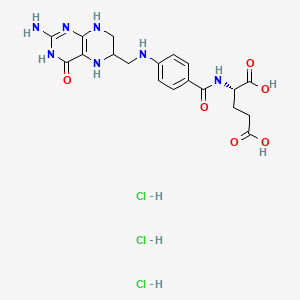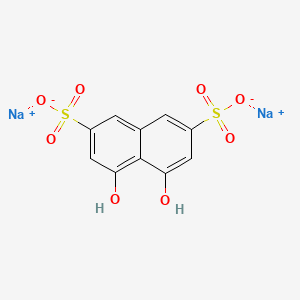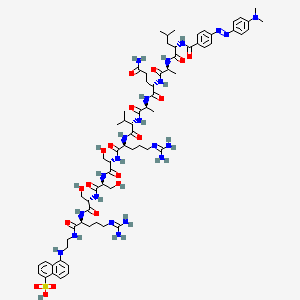
DABCYL-TNF-|A-EDANS (-4 to +6) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DABCYL-TNF-|A-EDANS (-4 to +6) (human) is a fluorogenic substrate used in biochemical assays. It is designed for fluorescence resonance energy transfer (FRET) applications, where the cleavage of the substrate by specific proteases results in a measurable fluorescent signal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-TNF-|A-EDANS involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of DABCYL-TNF-|A-EDANS follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified and characterized using techniques such as mass spectrometry and HPLC to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
DABCYL-TNF-|A-EDANS primarily undergoes enzymatic cleavage reactions. The substrate is designed to be cleaved by specific proteases, resulting in the separation of the DABCYL and EDANS moieties, which leads to fluorescence.
Common Reagents and Conditions
Reagents: Proteases such as 3CLPro.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product of the cleavage reaction is the fluorescent peptide fragment containing the EDANS moiety. The fluorescence can be measured at excitation/emission wavelengths of 355/538 nm .
Scientific Research Applications
DABCYL-TNF-|A-EDANS is widely used in various scientific research fields:
Chemistry: Used in the study of enzyme kinetics and protease activity.
Biology: Employed in assays to monitor the activity of viral proteases, particularly in the context of SARS-CoV and other coronaviruses.
Medicine: Utilized in drug discovery and development, especially for screening potential protease inhibitors.
Industry: Applied in the development of diagnostic assays and therapeutic research .
Mechanism of Action
The mechanism of action of DABCYL-TNF-|A-EDANS involves FRET. In its intact form, the DABCYL moiety quenches the fluorescence of the EDANS moiety. Upon cleavage by a specific protease, the quenching is relieved, resulting in a fluorescent signal. This allows for the real-time monitoring of protease activity and the quantification of enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
Dabcyl-KTSAVLQSGFRKME-Edans: Another FRET-based substrate used for similar applications.
Dabcyl-LAQAVRSSSR-EDANS: A substrate for tumor necrosis factor (TNF)-α convertase (TACE).
Uniqueness
DABCYL-TNF-|A-EDANS is unique due to its specific design for human proteases and its application in studying viral proteases like 3CLPro. Its high sensitivity and specificity make it a valuable tool in both basic research and applied sciences .
Properties
Molecular Formula |
C70H104N22O18S |
|---|---|
Molecular Weight |
1573.8 g/mol |
IUPAC Name |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)/t39-,40-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
InChI Key |
NLLNLPZJUJVHNC-LWCIKLRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


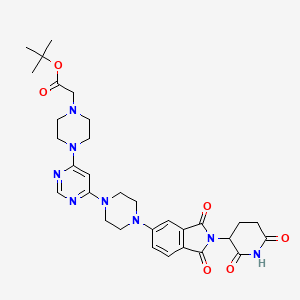
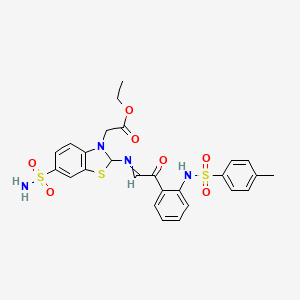
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
